molecular formula C10H11NO2S B13099473 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one

Cat. No.: B13099473
M. Wt: 209.27 g/mol
InChI Key: GOCGTBRREUIQSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a high-purity chemical building block belonging to the 1,4-benzothiazepine class, a scaffold of significant interest in medicinal chemistry and pharmacological research. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents. Recent scientific investigations have highlighted that structurally similar 1,4-benzothiazepine derivatives exhibit promising dual pharmacological activities, functioning as ryanodine receptor 2 (RyR2) stabilizers and sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a) stimulators . By stabilizing leaky RyR2 channels in cardiac muscle, these compounds can prevent pathological calcium leakage from the sarcoplasmic reticulum, a mechanism implicated in cardiac arrhythmias . Concurrent stimulation of SERCA2a activity helps improve calcium reuptake, working synergistically to restore normal calcium cycling and muscle function . This dual mechanism makes related benzothiazepines valuable tool compounds for researching calcium signaling pathways, cardiac muscle contractility, and potential treatments for heart failure and neuromuscular disorders. Researchers utilize this methoxy-substituted benzothiazepinone core as a precursor for further structural diversification to explore structure-activity relationships (SAR) and optimize potency . This product is intended for research use only in laboratory settings, such as in vitro studies and chemical synthesis. It is not for diagnostic or therapeutic use in humans or animals. For research purposes only. Not for human or veterinary use.

Properties

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

7-methoxy-3,5-dihydro-2H-1,5-benzothiazepin-4-one

InChI

InChI=1S/C10H11NO2S/c1-13-7-2-3-9-8(6-7)11-10(12)4-5-14-9/h2-3,6H,4-5H2,1H3,(H,11,12)

InChI Key

GOCGTBRREUIQSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SCCC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one can be achieved through various methods. One common approach involves the reaction of 2-aminothiophenol with 2-bromo-4-methoxyacetophenone under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazepine ring.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, solvent, and reaction time. The use of microwave irradiation has been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to a dihydrothiazepine derivative.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazepine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) groups drastically alter aromatic ring reactivity and intermolecular interactions .
  • Steric and Lipophilic Effects : Bulky substituents like dibutyl (C₄H₉)₂ increase molecular weight and lipophilicity, impacting membrane permeability .
  • Stereochemistry : The (2S,3S) configuration in Diltiazem analogs is essential for biological activity, highlighting the importance of chiral centers .

Key Observations :

  • Tosyl-protected derivatives (e.g., 3e, 3f) achieve high yields (82–96%) and enantiomeric excess (90–98%) via optimized cycloaddition .
  • Bulky substituents (e.g., dibutyl) require multi-step bromination, complicating synthesis .

Physicochemical Properties

Substituents influence melting points, optical activity, and crystallinity:

Compound Melting Point (°C) [α]D (CH₂Cl₂) Crystallinity Reference
7-Methoxy derivative Not reported Not reported Forms hydrogen-bonded supramolecular tapes
7-Bromo-2-phenyl-5-tosyl derivative 195–196 +18–22° High purity (HPLC: 97% ee)
2-Ethyl-5-tosyl derivative 36.8–37.8 +18–26° Low melting point suggests lower stability
3-Methyl derivative 176–178 Not reported Crystalline structure not described

Key Observations :

  • Tosyl derivatives exhibit high thermal stability (melting points >190°C) due to rigid aromatic systems .
  • Low melting points in alkyl-substituted derivatives (e.g., 2-ethyl) suggest increased conformational flexibility .

Key Observations :

  • Halogenation (Br, Cl) enhances thrombin inhibition, likely due to improved target binding .
  • The 7-methoxy group in RyR2-stabilizing derivatives suggests a role in protein-ligand interactions .

Biological Activity

7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C11H13NOS
  • Molecular Weight : 205.29 g/mol
  • CAS Number : 145903-31-7

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that derivatives of thiazepin compounds can exhibit significant antitumor effects. For instance, compounds similar to 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin have shown IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Properties : Some studies have reported antimicrobial activity against specific bacterial strains, indicating potential use in treating infections .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Inhibition of Cell Proliferation : The compound may inhibit pathways involved in cell division and proliferation.
  • Induction of Apoptosis : It might promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Antioxidant Activity : Some derivatives have shown the ability to scavenge free radicals, contributing to their protective effects against oxidative stress .

Case Study 1: Antitumor Activity

A study evaluated several thiazepin derivatives for their antitumor efficacy. Among them, a compound structurally related to 7-Methoxy-2,3-dihydrobenzo[b][1,4]thiazepin showed an IC50 value of 0.006 μmol/L against human lung cancer cell line H460 . This finding highlights the potential of thiazepins as effective anticancer agents.

Case Study 2: Antimicrobial Effects

Another study investigated the antimicrobial activity of various thiazepin derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited significant growth inhibition at concentrations as low as 10 μg/mL .

Data Tables

Biological Activity IC50 Values (μmol/L) Target Cell Lines/Organisms
Antitumor0.006H460 (human lung cancer)
Antimicrobial10Various bacterial strains

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